molecular formula C8H8N6 B13215057 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide

Cat. No.: B13215057
M. Wt: 188.19 g/mol
InChI Key: BENYCRGHPAJJGW-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. The triazole ring forms hydrogen bonds with the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with similar structural features.

    2-(1H-1,2,4-triazol-1-yl)pyridine: A compound with a similar triazole-pyridine structure but lacking the carboximidamide group.

    2-(1H-1,2,4-triazol-1-yl)benzimidazole: Another triazole derivative with a benzimidazole ring instead of pyridine.

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide is unique due to the presence of both the triazole and carboximidamide groups, which confer specific chemical reactivity and biological activity. This combination enhances its potential as an enzyme inhibitor and its applicability in various scientific fields.

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide

InChI

InChI=1S/C8H8N6/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14/h1-5H,(H3,9,10)

InChI Key

BENYCRGHPAJJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=N)N)N2C=NC=N2

Origin of Product

United States

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